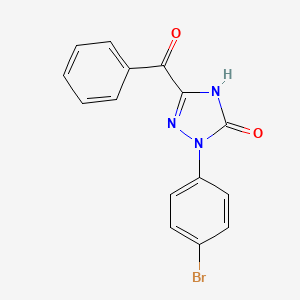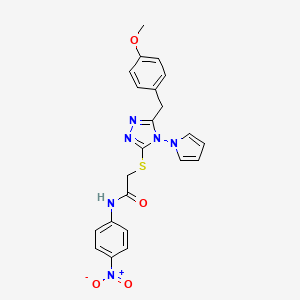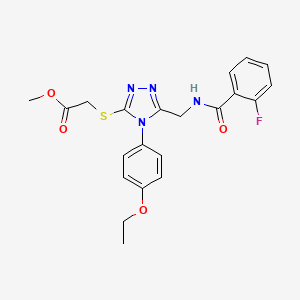![molecular formula C20H22N4 B2674292 1-(Cyclopentylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 683795-44-0](/img/structure/B2674292.png)
1-(Cyclopentylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a benzimidazole derivative with the molecular formula C20H22N4. Its average mass is 318.415 Da and its monoisotopic mass is 318.184448 Da . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is based on the benzimidazole core, which is a bicyclic heteroaromatic compound where a benzene ring is fused to the 4- and 5-positions of an imidazole ring .科学的研究の応用
Pharmaceutical Research and Drug Development
1-(Cyclopentylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile and its derivatives have been a focus in pharmaceutical research, particularly in the development of inhibitors for specific enzymes. For instance, compounds related to this chemical structure have been studied as potent and selective inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 enzyme, which is relevant in the treatment of type-2 diabetes. These inhibitors were prepared labeled with carbon-13 and carbon-14 to facilitate drug metabolism, pharmacokinetics, bioanalytical, and other studies (Latli et al., 2017).
Synthesis of Novel Heterocyclic Compounds
Research has been conducted on the synthesis of novel heterocyclic compounds containing benzimidazole derivatives, starting from structures similar to this compound. These compounds have shown promising antimicrobial activity against various pathogenic bacterial strains, such as Escherichia coli and Staphylococcus aureus, as well as viral strains like rotavirus and adenovirus. Molecular docking and validation studies have also been performed to predict potential bacterial target receptors for these compounds (Bassyouni et al., 2012).
Antiproliferative and Apoptotic Activities
Another area of research involves studying the antiproliferative and apoptotic activities of related compounds. For example, studies on 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile, a compound with structural similarities, have revealed significant activities in inhibiting cell proliferation. These compounds can induce apoptosis and disrupt the cell cycle, specifically arresting the G2/M phase in a time-dependent manner, indicating potential applications in cancer treatment (Sarhan et al., 2010).
Development of Antitumor Agents
The benzimidazole core structure, present in this compound, has been explored for its potential in developing antitumor agents. Research in this domain has focused on synthesizing benzimidazole-pyrimidine conjugates and evaluating their cytotoxic activity against a variety of cancer cell lines, demonstrating marked potency when compared with known anticancer drugs (Abdel-Mohsen et al., 2010).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(cyclopentylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-3-15-13(2)16(12-21)20-23-17-10-6-7-11-18(17)24(20)19(15)22-14-8-4-5-9-14/h6-7,10-11,14,22H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCXOSKRJHVXCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![octasodium;4-[[3-[[3,5-bis[(2,4-disulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(2,4-disulfonatophenyl)carbamoyl]benzoyl]amino]benzene-1,3-disulfonate](/img/structure/B2674210.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2674215.png)
![N-(3-methoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2674216.png)
![N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2674217.png)

![N-(2-(5-acetylthiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2674223.png)


![(E)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2674227.png)
![2-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2674229.png)
![2-Amino-2-[3-(2,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2674230.png)

